![molecular formula C6H12O2 B8735189 2-isopropylidenepropane-1,3-diol CAS No. 2035-85-0](/img/structure/B8735189.png)
2-isopropylidenepropane-1,3-diol
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Overview
Description
2-isopropylidenepropane-1,3-diol is an organic compound with the molecular formula C6H12O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropylidenepropane-1,3-diol typically involves the reaction of acetone with formaldehyde in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts such as sodium hydroxide or potassium hydroxide is common in these processes .
Chemical Reactions Analysis
Types of Reactions
2-isopropylidenepropane-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Chemical Synthesis
1. Precursor in Organic Synthesis
2-Isopropylidenepropane-1,3-diol serves as an important intermediate in organic synthesis. It is utilized in the preparation of various compounds through reactions such as esterification and etherification. Its unique structure allows for the formation of diverse functional groups, making it a versatile building block in synthetic chemistry.
2. Synthesis of Complex Molecules
The compound is often employed in the synthesis of complex organic molecules, including natural products and pharmaceuticals. For instance, it can be used to construct carbocycles and heterocycles via cyclization reactions. The ability to generate oxonium ylides from this compound has been particularly noted for its utility in synthesizing fused ring systems .
Pharmaceutical Applications
1. Antimicrobial Agents
Research indicates that derivatives of this compound exhibit antimicrobial properties. These derivatives can be modified to enhance their efficacy against various bacterial strains, making them potential candidates for new antimicrobial therapies.
2. Drug Formulation
In pharmaceutical formulations, this compound can act as a stabilizing agent or excipient. Its properties can help improve the solubility and bioavailability of active pharmaceutical ingredients (APIs), thus enhancing the overall effectiveness of drug formulations.
Material Science
1. Polymer Chemistry
The compound has applications in polymer chemistry as a monomer or co-monomer in the production of polyols and polyurethanes. Its incorporation into polymer matrices can improve mechanical properties and thermal stability.
2. Coatings and Adhesives
Due to its chemical structure, this compound can be utilized in the development of coatings and adhesives. Its ability to form strong bonds makes it suitable for applications requiring durable and weather-resistant materials.
Case Study 1: Synthesis of Antimicrobial Compounds
A study investigated the synthesis of new antimicrobial agents derived from this compound. The research focused on modifying the hydroxyl groups to enhance antibacterial activity against resistant strains of bacteria. The results demonstrated significant improvements in efficacy compared to traditional antibiotics.
Case Study 2: Polymer Development
In another case study, researchers explored the use of this compound in creating novel polyurethane coatings. The study highlighted the enhanced mechanical properties and resistance to environmental degradation when this compound was incorporated into the polymer matrix.
Summary Table of Applications
Application Area | Specific Use | Notes |
---|---|---|
Chemical Synthesis | Precursor for organic compounds | Versatile building block |
Pharmaceuticals | Antimicrobial agents | Potential for new drug development |
Drug formulation | Enhances solubility and bioavailability | |
Material Science | Polymer chemistry | Improves mechanical properties |
Coatings and adhesives | Provides durability and weather resistance |
Mechanism of Action
The mechanism of action of 2-isopropylidenepropane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating electrons to electrophilic centers. This reactivity is due to the presence of hydroxyl groups, which can form hydrogen bonds and participate in nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolanes: These compounds have similar structural features but contain sulfur atoms instead of oxygen.
1,3-Dithianes: Similar to 1,3-dithiolanes, these compounds also contain sulfur atoms and are used in similar chemical reactions.
Uniqueness
2-isopropylidenepropane-1,3-diol is unique due to its specific arrangement of hydroxyl groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
2035-85-0 |
---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2-propan-2-ylidenepropane-1,3-diol |
InChI |
InChI=1S/C6H12O2/c1-5(2)6(3-7)4-8/h7-8H,3-4H2,1-2H3 |
InChI Key |
DYNYKDIWPROIAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(CO)CO)C |
Origin of Product |
United States |
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